1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a base.
Benzoylation: The benzoyl group is introduced using benzoyl chloride or a similar reagent.
Methoxylation: The methoxy group is added using methanol and an acid catalyst.
Pyridine Ring Formation: This step involves the formation of the pyridine ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Condensation: Acid or base catalysts are often used to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- **1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C29H31N3O4 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H31N3O4/c1-20-8-4-5-9-23(20)19-36-24-13-11-21(12-14-24)27(33)25-26(22-10-6-15-30-18-22)32(29(35)28(25)34)17-7-16-31(2)3/h4-6,8-15,18,26,33H,7,16-17,19H2,1-3H3/b27-25- |
InChI Key |
CQQSZHLZPMHKMM-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CN=CC=C4)/O |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.